molecular formula C10H19NO B13479032 6-Oxaspiro[4.5]decan-7-ylmethanamine

6-Oxaspiro[4.5]decan-7-ylmethanamine

Cat. No.: B13479032
M. Wt: 169.26 g/mol
InChI Key: GEVIGCRALQSKHW-UHFFFAOYSA-N
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Description

{6-oxaspiro[45]decan-7-yl}methanamine is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-oxaspiro[4.5]decan-7-yl}methanamine can be achieved through several methods. One common approach involves the cyclization of keto diols with a stereogenic center, leading to derivatives of 1,6,9-tri-oxaspiro[4.5]decanes . Another method utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Industrial Production Methods

Industrial production methods for {6-oxaspiro[4.5]decan-7-yl}methanamine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

{6-oxaspiro[4.5]decan-7-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol yields a new intermediate .

Common Reagents and Conditions

Common reagents used in the reactions of {6-oxaspiro[4.5]decan-7-yl}methanamine include Lewis acids for catalysis and various aldehydes for the Prins/pinacol cascade process . Reaction conditions often involve specific temperatures and solvents to achieve the desired selectivity and yield.

Major Products

The major products formed from the reactions of {6-oxaspiro[4.5]decan-7-yl}methanamine depend on the specific reaction conditions and reagents used. For instance, the Prins/pinacol cascade process yields 7-substituted-8-oxaspiro[4.5]decan-1-ones .

Mechanism of Action

The mechanism of action of {6-oxaspiro[4.5]decan-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, in the context of mu-opioid receptor agonists, the compound selectively activates G protein and β-arrestin signaling pathways . This selective activation is crucial for its therapeutic effects and reduced side effects compared to traditional opioids.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

6-oxaspiro[4.5]decan-7-ylmethanamine

InChI

InChI=1S/C10H19NO/c11-8-9-4-3-7-10(12-9)5-1-2-6-10/h9H,1-8,11H2

InChI Key

GEVIGCRALQSKHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC(O2)CN

Origin of Product

United States

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